molecular formula C15H9BrN2S B1634272 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole

2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole

Cat. No.: B1634272
M. Wt: 329.2 g/mol
InChI Key: KEPQCZGPWRNPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and benzothiazole rings.

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQCZGPWRNPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized imidazo[2,1-b][1,3]benzothiazole derivatives .

Scientific Research Applications

2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

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